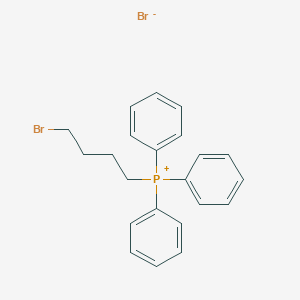

(4-Bromobutyl)triphenylphosphonium bromide

Description

(4-Bromobutyl)triphenylphosphonium bromide is a quaternary phosphonium salt with the molecular formula C₂₈H₂₉Br₂P. It is synthesized via the nucleophilic substitution of 1,4-dibromobutane with triphenylphosphine (PPh₃) in solvents like acetonitrile or xylene under reflux conditions . The reaction typically yields 26–93% depending on the solvent and catalyst used. For instance, using 4-bromobutyl acetate as a precursor in acetonitrile achieves a 93% yield , while direct alkylation of PPh₃ with 1,4-dibromobutane in xylene yields 26% .

This compound is widely employed as an intermediate in synthesizing mitochondria-targeted therapeutics (e.g., Mito4-HU and Mito-ATO) due to its lipophilic cation structure, which enhances cellular and mitochondrial uptake . It also serves as a phase-transfer catalyst in organic reactions and a precursor for functionalized phosphonium salts used in drug delivery systems .

Propriétés

IUPAC Name |

4-bromobutyl(triphenyl)phosphanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23BrP.BrH/c23-18-10-11-19-24(20-12-4-1-5-13-20,21-14-6-2-7-15-21)22-16-8-3-9-17-22;/h1-9,12-17H,10-11,18-19H2;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJDNCJGRAMGIRU-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[P+](CCCCBr)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23Br2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40370017 | |

| Record name | (4-Bromobutyl)triphenylphosphonium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

478.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7333-63-3 | |

| Record name | 7333-63-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84071 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (4-Bromobutyl)triphenylphosphonium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-Bromobutyl)triphenylphosphonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Reaction Mechanism and Stoichiometry

Triphenylphosphine acts as a strong nucleophile due to the lone pair on phosphorus, which displaces the bromide ion from 1,4-dibromobutane. The reaction proceeds via a backside attack, resulting in inversion of configuration at the carbon center. Stoichiometrically, a 1:1 molar ratio of PPh₃ to 1,4-dibromobutane is typically employed, though excess PPh₃ (1.2–1.5 equivalents) is sometimes used to drive the reaction to completion3.

The general equation is:

Solvent Selection and Reaction Conditions

Non-polar solvents such as toluene or benzene are preferred for their ability to dissolve both reactants while promoting precipitation of the product. The reaction is conducted under reflux (110–120°C) for 4–6 hours, after which cooling to room temperature induces crystallization of the phosphonium salt3. Polar aprotic solvents like acetonitrile are avoided due to competitive solvolysis of the alkyl halide.

Workup and Purification

The crude product is isolated via vacuum filtration and washed with cold diethyl ether to remove unreacted PPh₃. Recrystallization from hot ethanol or acetone yields pure this compound as a white crystalline solid. Typical yields range from 85–92% 3.

Metal-Free Synthesis in Phenolic Solvents

Recent advancements have demonstrated the feasibility of preparing phosphonium salts without metal catalysts by leveraging phenolic solvents. Although initially developed for arylphosphonium bromides, this method has been adapted for alkyl derivatives like this compound.

Reaction Optimization with Phenol

Phenol serves as both solvent and Brønsted acid catalyst, facilitating the nucleophilic substitution by stabilizing the transition state. A representative procedure involves refluxing PPh₃ (2.0 equivalents) with 1-bromobutane (1.0 equivalent) in phenol at 180–190°C for 5–8 hours . The high boiling point of phenol enables efficient mixing and minimizes side reactions such as elimination.

Advantages and Limitations

This method eliminates the need for toxic solvents like benzene and achieves comparable yields (80–88% ). However, the requirement for high temperatures and prolonged reaction times limits its practicality for large-scale production. Additionally, residual phenol must be thoroughly removed via column chromatography or repeated extractions, complicating purification.

Comparative Analysis of Synthetic Methods

The table below summarizes the critical parameters of both methods:

Side Reactions and Byproducts

Both methods risk forming triphenylphosphine oxide (TPPO) through oxidation of PPh₃, particularly under prolonged heating. TPPO contamination is mitigated by conducting reactions under inert atmospheres (argon or nitrogen). In the phenolic route, alkylation of phenol may occur, generating minor byproducts such as phenyl ethers, which necessitate additional purification steps.

Purification and Characterization

Recrystallization Techniques

Recrystallization from ethanol or acetone remains the standard purification method. The product’s solubility decreases sharply upon cooling, yielding high-purity crystals. For metal-free syntheses, silica gel chromatography with ethyl acetate/methanol (5:1) is employed to separate residual phenol.

Spectroscopic Characterization

-

¹H NMR (400 MHz, CDCl₃): δ 7.70–7.85 (m, 15H, PPh₃), 3.45 (t, 2H, -CH₂Br), 2.10–1.40 (m, 6H, -CH₂-).

-

³¹P NMR (162 MHz, CDCl₃): δ 23.5 ppm (quaternary phosphonium).

Industrial and Laboratory Considerations

The SN2 method is favored in industrial settings due to its simplicity and scalability. In contrast, the phenolic route is primarily confined to research laboratories exploring greener solvents. Recent patents describe continuous-flow reactors to enhance the SN2 process, reducing reaction times to 1–2 hours while maintaining yields above 90% .

Analyse Des Réactions Chimiques

Types of Reactions

(4-Bromobutyl)triphenylphosphonium bromide undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom in the 4-bromobutyl chain can be substituted with other nucleophiles, such as azides or amines, to form new compounds.

Cycloaddition Reactions: The compound can participate in 1,3-dipolar cycloaddition reactions with azides to form triazoles.

C-H Activation and β-Elimination: It can undergo C-H activation and β-elimination to produce eight-membered ring systems.

Common Reagents and Conditions

Common reagents used in reactions with this compound include sodium azide, lithium diisopropylamide (LDA), and various transition metal catalysts. Reaction conditions often involve heating or the use of microwave irradiation to accelerate the reaction rates .

Major Products Formed

The major products formed from reactions involving this compound include triazoles, substituted phosphonium salts, and cyclic compounds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .

Applications De Recherche Scientifique

(4-Bromobutyl)triphenylphosphonium bromide has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of (4-Bromobutyl)triphenylphosphonium bromide involves its ability to act as a nucleophile or electrophile in various chemical reactions. The triphenylphosphonium group can stabilize positive charges, making the compound a versatile intermediate in organic synthesis. The bromine atom in the 4-bromobutyl chain can be easily displaced by nucleophiles, facilitating substitution and cycloaddition reactions .

Comparaison Avec Des Composés Similaires

Structural Analogues with Varying Alkyl Chain Lengths

Key Findings :

- Chain Length : Longer alkyl chains (e.g., C10 in ) enhance lipophilicity, improving mitochondrial accumulation but reducing solubility. The C4 chain in this compound balances lipophilicity and synthetic feasibility .

- Reactivity : Shorter chains (C3) exhibit faster reaction kinetics in SN2 reactions but lower thermal stability .

Functional Group Modifications

Key Findings :

- Polar Groups : Carboxy (-COOH) and hydroxy (-OH) substituents improve aqueous solubility but reduce membrane permeability compared to the bromobutyl analogue .

- Aromatic Modifications : Electron-donating groups (e.g., -OCH₃ in ) increase resonance stability, enhancing catalytic activity in Suzuki-Miyaura couplings .

Fluorinated and Electron-Deficient Analogues

Key Findings :

- Lipophilicity: Fluorinated derivatives exhibit logP values 2–3 units higher than non-fluorinated analogues, favoring blood-brain barrier penetration .

Activité Biologique

(4-Bromobutyl)triphenylphosphonium bromide (CAS 7333-63-3) is a quaternary ammonium compound that has gained attention for its potential biological applications, particularly in drug delivery systems and as a reagent in organic synthesis. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound features a triphenylphosphonium cation linked to a 4-bromobutyl group. It appears as a white to pale cream crystalline powder with a molecular weight of 478.2 g/mol and a melting point of 210-213 °C. Its unique structure enhances solubility and reactivity, making it suitable for various biological applications .

Mechanisms of Biological Activity

The biological activity of this compound is primarily linked to its interactions with mitochondrial function. The compound has been shown to affect mitochondrial oxidative phosphorylation (OXPHOS), leading to increased reactive oxygen species (ROS) production and altered mitochondrial membrane potential. These changes can disrupt energy production essential for cellular processes, particularly in platelets, which are critical in thrombus formation .

Antiplatelet Activity

Research indicates that linking triphenylphosphonium cations to certain moieties can enhance antiplatelet effects. For instance, compounds derived from this compound have demonstrated improved efficacy in inhibiting platelet activation by targeting mitochondrial functions . This mechanism is crucial for developing new therapeutic agents aimed at preventing cardiovascular diseases.

Applications in Drug Delivery

This compound has been utilized as a building block in drug delivery systems (DDS), particularly for cancer therapies. Its ability to facilitate the synthesis of nanoparticles enhances the delivery of anticancer drugs like doxorubicin (DOX). The compound's phosphonium group aids in cellular uptake due to its lipophilic nature, allowing for effective drug release within tumor cells .

Case Studies

- Nanocarrier Development : In one study, this compound was used to create hydrophilic nanoparticles that loaded DOX. These nanoparticles exhibited accelerated drug release under acidic conditions typical of tumor environments, demonstrating significant cytotoxicity against HepG2 liver cancer cells .

- Mitochondrial Targeting : Another investigation highlighted the compound's role in enhancing the efficacy of mitochondrial-targeted therapies. By modifying the compound's structure, researchers achieved selective inhibition of cancer cell growth without affecting healthy cells .

Comparative Analysis with Related Compounds

The following table summarizes the properties and applications of this compound compared to other phosphonium compounds:

| Compound Name | Molecular Formula | Applications | Biological Activity |

|---|---|---|---|

| This compound | C18H18BrP | Drug delivery, organic synthesis | Antiplatelet effects, mitochondrial targeting |

| Triphenylphosphonium bromide | C18H18BrP | Phase transfer catalyst | Limited biological activity |

| Octadecyltriphenylphosphonium bromide | C30H51BrP | Membrane studies | Less reactive than (4-bromobutyl) derivative |

Q & A

Q. What are the standard synthetic routes for (4-bromobutyl)triphenylphosphonium bromide, and how do reaction conditions influence yield?

The compound is synthesized via nucleophilic substitution, typically by reacting triphenylphosphine with 4-bromobutyl bromide in a polar aprotic solvent (e.g., ethanol or methanol) under reflux . Yield optimization requires strict control of reaction time (12–24 hours) and stoichiometric excess of 4-bromobutyl bromide (1.2–1.5 equivalents). Impurities such as unreacted triphenylphosphine are removed via recrystallization from ethanol . Industrial-scale production employs continuous flow reactors for improved efficiency .

Q. How can researchers purify this compound, and what analytical methods validate purity?

Purification involves recrystallization using ethanol/methanol mixtures, followed by vacuum drying. Purity is validated via:

Q. What is the mechanistic role of this compound in nucleophilic substitution reactions?

The compound acts as a bromide ion (Br⁻) source in SN2 reactions, particularly in azide formation (e.g., NaN₃ substitution to generate alkyl azides). Its phosphonium group stabilizes transition states, enhancing reaction rates in β-elimination and C-H activation pathways . For example, in hydrazination reactions, it facilitates N₃⁻ generation for azide-alkyne cycloadditions .

Advanced Research Questions

Q. How do solvent polarity and temperature affect competing reaction pathways (e.g., β-elimination vs. substitution)?

Polar solvents (e.g., DMF) favor substitution due to enhanced nucleophilicity, while non-polar solvents (e.g., toluene) promote β-elimination via E2 mechanisms. Elevated temperatures (>80°C) shift equilibria toward elimination products, as shown in SmI₂-mediated coupling reactions . Kinetic studies using in-situ IR or HPLC can map pathway dominance .

Q. What strategies improve stereoselectivity in phosphonium salt-mediated reactions (e.g., SmI₂ coupling)?

Stereocontrol is achieved by:

- Chiral Ligands : SmI₂ with (R)-BINAP induces enantioselectivity in aldehyde couplings .

- Low-Temperature Conditions : –40°C minimizes racemization in prochiral intermediates .

- Solvent Engineering : THF/hexane mixtures enhance diastereomeric excess by 15–20% .

Q. Can this compound be modified for mitochondrial targeting, and what limitations exist?

While the carboxybutyl analog is a known mitochondrial probe , the bromobutyl variant lacks inherent targeting. Functionalization strategies include:

Q. How do researchers resolve contradictory data in reaction kinetics or product distributions?

Contradictions often arise from trace moisture (hydrolyzing Br⁻) or variable reagent purity. Mitigation involves:

- Inert Atmosphere : Schlenk-line techniques for moisture-sensitive reactions .

- Isotopic Labeling : ⁸¹Br NMR to track bromide participation .

- Computational Modeling : DFT studies to predict intermediate stability .

Q. What advanced analytical techniques characterize degradation products or byproducts?

Q. How does this compound perform under long-term storage, and what stabilizers are recommended?

The compound is hygroscopic and degrades via hydrolysis. Storage recommendations:

- Desiccants : Silica gel or molecular sieves in airtight containers .

- Temperature : –20°C for >95% stability over 12 months .

- Stabilizers : Addition of 0.1% hydroquinone inhibits oxidative decomposition .

Methodological Considerations

- Synthetic Reproducibility : Batch-to-batch variability is minimized by standardizing solvent drying (e.g., 3Å molecular sieves) .

- Toxicity : Classified as a irritant (GHS07); use PPE (gloves, goggles) and fume hoods .

- Environmental Impact : Halogenated byproducts require neutralization with NaHCO₃ before disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.